7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Description
7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Lacivita et al. (2009) involved the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, making them potential tools for visualizing 5-HT(1A) receptors in cells through fluorescence microscopy (Lacivita et al., 2009).
Luminescent Properties and Photo-Induced Electron Transfer
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds and studied their fluorescence spectra. The data suggested that the fluorescence quantum yields of these compounds are characteristic of pH probes, indicating potential applications in pH sensing and photo-induced electron transfer studies (Gan et al., 2003).
Analgesic and Anti-Inflammatory Activities
- Köksal et al. (2007) described the synthesis of novel series Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, examining their in vivo anti-inflammatory and analgesic activities. Some compounds showed promising results, deserving further evaluation for potential therapeutic applications (Köksal et al., 2007).
Crystal Structure and Packing
- Wang et al. (2010) studied the crystal structure of a related compound, highlighting the importance of weak C—H⋯O and π–π stacking interactions in establishing the packing of these molecules. Such structural insights are crucial for understanding the physical properties and designing new materials (Wang et al., 2010).
Organic Crystal Engineering and Supramolecular Organization
- Ntirampebura et al. (2008) focused on the supramolecular organization in crystals of piperazine-2,5-diones derived from specific acids. The study provides a basis for understanding how molecular design influences crystal packing and interactions, relevant for drug design and materials science (Ntirampebura et al., 2008).
Inhibitors of PDGF Receptor Phosphorylation
- Matsuno et al. (2002) explored 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives as potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR), highlighting their potential as therapeutic agents for the treatment of restenosis (Matsuno et al., 2002).
Properties
IUPAC Name |
7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-2-3-4-11-28-23(31)20-10-5-17(16-21(20)25-24(28)32)22(30)27-14-12-26(13-15-27)18-6-8-19(9-7-18)29(33)34/h5-10,16H,2-4,11-15H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQYXHTBYGMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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